(S)-Enantiomer vs. (R)-Enantiomer: 25-Fold M3 Affinity Gain and M2 Selectivity >500
In a single-laboratory head-to-head study, (S)-11c displayed a pKi of 9.2 (Ki = 0.63 nM) at human M3 receptors, while the (R)-enantiomer 11d showed pKi = 7.8 (Ki = 15.8 nM) [1]. The resulting 25-fold differential in binding affinity was accompanied by a dramatic divergence in subtype selectivity: M2/M3 Ki ratio for (S)-11c was 502, versus only 10 for (R)-11d.
| Evidence Dimension | M3 muscarinic receptor binding affinity (pKi/Ki) and M2 selectivity ratio |
|---|---|
| Target Compound Data | pKi M3=9.2 ± 0.1, Ki=0.63 nM; pKi M2=6.5 ± 0.1, Ki=316 nM; M2/M3=502 |
| Comparator Or Baseline | (R)-enantiomer 11d: pKi M3=7.8 ± 0.1, Ki=15.8 nM; pKi M2=6.8 ± 0.1, Ki=158 nM; M2/M3=10 |
| Quantified Difference | M3 affinity 25-fold higher (ΔpKi=1.4); M2 selectivity 50-fold higher |
| Conditions | Competition binding with [3H]-NMS on CHO cell membranes expressing human M3 or M2 receptors; n=3, mean ± SEM |
Why This Matters
Contamination with the (R)-enantiomer would degrade both potency and subtype selectivity, undermining any experiment where M3-specific pharmacological readout is required.
- [1] Almansa, C. et al. 1-(3-Aminopyrrolidin-1-yl)ethanone derivatives as novel M3 muscarinic receptor antagonists. Bioorg. Med. Chem. Lett. 2009, 19, 1209–1213. View Source
